molecular formula C17H11ClN2O3S B11983957 N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide

Cat. No.: B11983957
M. Wt: 358.8 g/mol
InChI Key: IJJXIFREZJKECK-UFWORHAWSA-N
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Description

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole ring, a benzothiophene ring, and a carbohydrazide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide typically involves the condensation of 3-chloro-1-benzothiophene-2-carbohydrazide with 1,3-benzodioxole-5-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-chlorobenzohydrazide
  • N’-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline

Uniqueness

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide is unique due to its combination of a benzodioxole ring and a benzothiophene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H11ClN2O3S

Molecular Weight

358.8 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-chloro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H11ClN2O3S/c18-15-11-3-1-2-4-14(11)24-16(15)17(21)20-19-8-10-5-6-12-13(7-10)23-9-22-12/h1-8H,9H2,(H,20,21)/b19-8+

InChI Key

IJJXIFREZJKECK-UFWORHAWSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=C(C4=CC=CC=C4S3)Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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